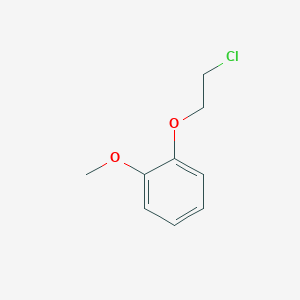

1-(2-Chloroethoxy)-2-methoxybenzene

概述

描述

1-(2-Chloroethoxy)-2-methoxybenzene is an organic compound that belongs to the class of ethers It is characterized by the presence of a chloroethoxy group and a methoxy group attached to a benzene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethoxy)-2-methoxybenzene typically involves the reaction of 2-methoxyphenol with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage. The general reaction scheme is as follows:

2-Methoxyphenol+2-ChloroethanolK2CO3this compound+H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atom in the 2-chloroethoxy group serves as a leaving group, enabling substitution with various nucleophiles.

Table 1: Substitution Reactions and Outcomes

Mechanistic Insight :

-

The reaction with potassium phthalimide proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon adjacent to the chlorine atom, displacing the chloride ion .

-

Amine substitutions require basic conditions to deprotonate the nucleophile, with phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhancing reaction efficiency .

Industrial-Scale Reaction Conditions

Patent data reveals optimized protocols for large-scale substitutions:

Table 2: Industrial Reaction Parameters

| Parameter | Specification | Purpose |

|---|---|---|

| Solvent | 1,2-Dichloroethane or methanol | Acts as both solvent and reagent |

| Temperature | Reflux (70–90°C) | Accelerates reaction kinetics |

| Catalyst | TBAB (0.5–1.5 wt%) | Facilitates phase transfer in biphasic systems |

| Base | NaOH or KOH (10–20% aqueous solution) | Neutralizes HCl byproduct |

Example :

In the synthesis of 2-(2-methoxyphenoxy)ethylamine, 1-(2-chloroethoxy)-2-methoxybenzene reacts with aqueous ammonia under reflux with TBAB, achieving >85% yield .

Side Reactions and Byproducts

Competing pathways may occur under non-optimized conditions:

-

Elimination : At elevated temperatures (>100°C), β-hydrogen elimination can form vinyl ether derivatives.

-

Hydrolysis : Exposure to moisture generates 2-(2-hydroxyethoxy)-2-methoxybenzene, necessitating anhydrous conditions .

Comparative Reactivity with Analogues

The chloroethoxy group exhibits higher reactivity than bromo- or iodo-substituted analogues due to the balance between leaving group ability (I > Br > Cl) and steric effects.

Table 3: Reactivity Comparison

| Compound | Relative Reaction Rate (vs. Chloro Derivative) |

|---|---|

| 1-(2-Bromoethoxy)-2-methoxybenzene | 1.5x |

| 1-(2-Iodoethoxy)-2-methoxybenzene | 3.2x |

科学研究应用

Organic Synthesis

Role as an Intermediate:

1-(2-Chloroethoxy)-2-methoxybenzene is primarily utilized as a building block for synthesizing more complex organic molecules. For instance, it is a precursor in the synthesis of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde through the Vilsmeier-Haack reaction. This compound has been characterized using NMR, FT-IR spectroscopy, and HRMS spectrometry, demonstrating its utility in creating novel organic structures.

Synthesis Methods:

The synthesis typically involves nucleophilic substitution reactions where the chloro group can be replaced by various nucleophiles, allowing for the formation of diverse derivatives. The compound's unique structure facilitates various reaction pathways that can lead to different functional groups being introduced into the final product.

Material Science

Development of Advanced Materials:

In material science, this compound has been explored for its role in developing ether-based battery electrolytes. Its incorporation into localized high-concentration electrolyte systems has shown promising results in enhancing oxidation stability and reducing flammability compared to traditional solvents like diethyl ether (DEE). The flashpoint of the resulting electrolyte was significantly increased from 35°C to 126°C, making it safer for use in energy storage applications.

Temperature-Responsive Polymers:

Additionally, this compound is involved in synthesizing temperature-responsive block copolymers. These materials exhibit changes in solubility and phase behavior with temperature variations, making them suitable for applications in drug delivery systems and smart materials.

Medicinal Chemistry

Pharmaceutical Development:

In medicinal chemistry, this compound serves as a precursor for various pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively, potentially leading to new therapeutic agents. Research indicates that derivatives of this compound can modulate biological activity through interactions with receptors or enzymes .

Environmental Studies

Atmospheric Chemistry Research:

Research involving the atmospheric fate of organic compounds has included studies on this compound's reactivity with hydroxyl (OH) radicals and other atmospheric species. Understanding its degradation pathways is crucial for assessing its environmental impact and potential toxicity .

作用机制

The mechanism of action of 1-(2-Chloroethoxy)-2-methoxybenzene depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The chloroethoxy group can act as an electrophile, facilitating reactions with nucleophilic sites in biomolecules.

相似化合物的比较

Similar Compounds

1-(2-Chloroethoxy)-4-methoxybenzene: Similar structure but with the methoxy group in the para position.

1-(2-Chloroethoxy)-2-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.

1-(2-Bromoethoxy)-2-methoxybenzene: Similar structure but with a bromoethoxy group instead of a chloroethoxy group.

Uniqueness

1-(2-Chloroethoxy)-2-methoxybenzene is unique due to the specific positioning of the chloroethoxy and methoxy groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs.

生物活性

1-(2-Chloroethoxy)-2-methoxybenzene, also known as C9H11ClO2 , is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including enzyme interactions, cellular effects, and relevant case studies.

- Molecular Formula : C9H11ClO2

- Molecular Weight : 188.64 g/mol

- CAS Number : 4143839

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. The compound exhibits potential therapeutic effects in several areas:

- Antimicrobial Activity

- Anticancer Properties

- Neuropharmacological Effects

Enzyme Interactions

This compound has been shown to interact with specific enzymes, acting as both an inhibitor and an activator. For example, it influences the activity of acetylcholinesterase (AChE), which plays a crucial role in neurotransmitter regulation. This interaction may enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease .

Cellular Effects

At the cellular level, this compound affects various signaling pathways and gene expression:

- Modulation of Reactive Oxygen Species (ROS) : It influences ROS production, which is critical for cellular signaling and homeostasis.

- Impact on Lysosomal Stability : The compound has been observed to stabilize lysosomal membranes, which can affect cellular metabolism and apoptosis.

Research indicates that at lower doses, it may exhibit anti-inflammatory properties, potentially beneficial in treating inflammatory conditions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Its mechanism typically involves the formation of reactive intermediates that damage microbial DNA. This positions the compound as a candidate for treating infections caused by various microorganisms .

Anticancer Properties

Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cells. The modulation of signaling pathways involved in cell proliferation and survival is a key mechanism through which it exerts its anticancer effects .

Neuropharmacological Effects

The compound's ability to inhibit AChE suggests potential applications in treating neurological disorders. Studies indicate that it may enhance cholinergic signaling, providing benefits for conditions such as Alzheimer's disease .

Summary of Research Findings

常见问题

Q. Synthesis and Optimization

Q: What synthetic routes are available for preparing 1-(2-Chloroethoxy)-2-methoxybenzene, and how can reaction conditions be optimized for high yield and purity? A: The compound is typically synthesized via nucleophilic substitution, where 2-methoxyphenol reacts with 1,2-dichloroethane under alkaline conditions. Critical parameters include:

- Temperature control (60–80°C to minimize side reactions like over-alkylation) .

- Solvent selection (polar aprotic solvents like DMF enhance reactivity).

- Stoichiometric ratio (excess 1,2-dichloroethane improves conversion).

Purification often involves column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization. Yields >70% are achievable with optimized conditions.

Q. Structural Characterization

Q: Which spectroscopic techniques are most reliable for confirming the structure of this compound? A: Key methods include:

- <sup>1</sup>H NMR : Expect signals for methoxy (δ ~3.8 ppm, singlet) and chloroethoxy groups (δ ~4.2–4.4 ppm for -OCH2CH2Cl). Aromatic protons appear as multiplet signals between δ 6.7–7.3 ppm .

- <sup>13</sup>C NMR : Methoxy carbons at δ ~56 ppm, ether-linked carbons (δ ~70–75 ppm), and aromatic carbons (δ ~110–160 ppm) .

- HRMS : Confirm molecular ion [M+Na]<sup>+</sup> with exact mass matching C9H11ClO2 (calc. 194.0444; observed 194.0448) .

Q. Reactivity and Functionalization

Q: How does the chloroethoxy group influence reactivity in nucleophilic substitution reactions? A: The electron-withdrawing chlorine atom activates the adjacent ether oxygen, making the β-carbon susceptible to nucleophilic attack. Common reactions include:

- SN2 displacement with amines or thiols (e.g., forming sulfonamide derivatives under mild conditions) .

- Elimination reactions under strong bases to form vinyl ethers.

Typical conditions: Use polar solvents (e.g., DMSO) and catalysts like KI to enhance leaving-group departure .

Q. Pharmaceutical Intermediate Applications

Q: What role does this compound play in synthesizing bioactive molecules? A: It serves as a key intermediate in:

- Anthelmintic agents : Used to prepare derivatives like N-[4-(2-chloroethoxy)phenyl]methanesulfonamide .

- Neuroactive compounds : Structural analogs are precursors to tofenacin, a tricyclic antidepressant .

Methodology involves coupling the chloroethoxy group with pharmacophores via Suzuki-Miyaura cross-coupling or Ullmann reactions .

Q. Safety and Handling Protocols

Q: What safety measures are recommended for handling this compound? A: Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of volatile chloroethoxy byproducts.

- Protective gear : Nitrile gloves and goggles to prevent skin/eye contact.

- Storage : Inert atmosphere (N2) and desiccants to prevent hydrolysis .

- Waste disposal : Neutralize with aqueous NaOH before disposal to degrade reactive chloro groups .

Q. Computational Modeling

Q: How can computational methods predict physicochemical properties of this compound? A: Density Functional Theory (DFT) calculations provide:

- LogP values : Predicted ~2.8 (indicating moderate lipophilicity).

- Electrostatic potential maps : Highlight nucleophilic/electrophilic sites (e.g., chloroethoxy group as a reactive hotspot) .

Discrepancies between computed and experimental data (e.g., boiling point) are resolved via molecular dynamics simulations .

Q. Nomenclature and Isomerism

Q: How are IUPAC naming rules applied to derivatives of this compound? A: The parent benzene ring is numbered to prioritize substituents by seniority (chloroethoxy > methoxy). For example:

- 1-(2-Chloroethoxy)-3-methoxybenzene indicates a meta-substituted isomer.

Structural isomers are distinguished via NOESY NMR or X-ray crystallography .

Q. Catalytic Applications

Q: Can this compound participate in transition-metal-catalyzed reactions? A: Yes, it is used in:

属性

IUPAC Name |

1-(2-chloroethoxy)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHKWIFDLHQWCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399862 | |

| Record name | 1-(2-chloroethoxy)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53815-60-4 | |

| Record name | 1-(2-chloroethoxy)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloroethoxy)-2-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。